molecular formula C12H14O2 B14449113 2-[(4-Methoxyphenyl)methylidene]butanal CAS No. 75102-00-0

2-[(4-Methoxyphenyl)methylidene]butanal

Cat. No.: B14449113
CAS No.: 75102-00-0
M. Wt: 190.24 g/mol
InChI Key: WFWVWCYQZRJQSY-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methylidene]butanal is an organic compound that belongs to the class of aldehydes It features a methoxyphenyl group attached to a butanal backbone through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methylidene]butanal typically involves the condensation of 4-methoxybenzaldehyde with butanal. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methylidene]butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-[(4-Methoxyphenyl)methylidene]butanoic acid.

    Reduction: 2-[(4-Methoxyphenyl)methylidene]butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methylidene]butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methylidene]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the butanal backbone.

    2-Methylbutanal: Similar in structure but lacks the methoxyphenyl group.

    3-Methoxybenzaldehyde: Similar in structure but with the methoxy group in a different position.

Uniqueness

2-[(4-Methoxyphenyl)methylidene]butanal is unique due to the presence of both the methoxyphenyl group and the butanal backbone, which confer distinct chemical and physical properties

Properties

CAS No.

75102-00-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylidene]butanal

InChI

InChI=1S/C12H14O2/c1-3-10(9-13)8-11-4-6-12(14-2)7-5-11/h4-9H,3H2,1-2H3

InChI Key

WFWVWCYQZRJQSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OC)C=O

Origin of Product

United States

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